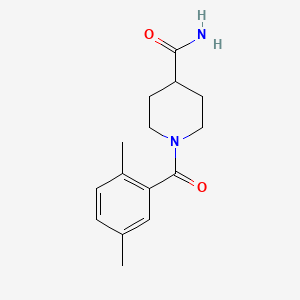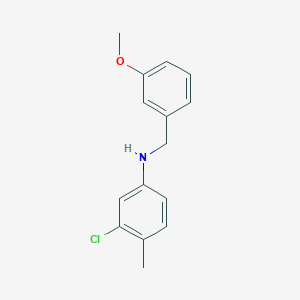![molecular formula C12H14ClNOS B5731967 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide, also known as CCTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCTA belongs to the class of thioamides, which are organic compounds containing a sulfur atom bonded to an amide group.
作用機序
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in gene expression and cell differentiation. 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide induces apoptosis and inhibits angiogenesis, leading to the suppression of tumor growth. In inflammation, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. In neurological disorders, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide improves cognitive function and reduces oxidative stress, which is believed to contribute to the pathogenesis of these disorders.
実験室実験の利点と制限
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects due to its inhibition of HDAC enzymes.
将来の方向性
There are several potential future directions for research on 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide, including its use in combination therapy with other drugs, its optimization for specific therapeutic applications, and its development as a drug delivery system. Further research is needed to fully understand the mechanism of action of 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide and its potential therapeutic applications in various areas of research.
In conclusion, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, leading to various biochemical and physiological effects. 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has several advantages for lab experiments but also has some limitations. Future research on 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide could lead to its optimization for specific therapeutic applications and its development as a drug delivery system.
合成法
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with thiourea, followed by cyclization with cyclopropylamine and subsequent acetylation. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been studied for its potential therapeutic effects in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-3-1-2-9(6-10)7-16-8-12(15)14-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXYEIUEDCDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)